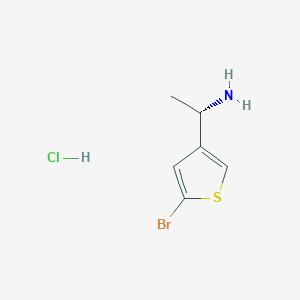

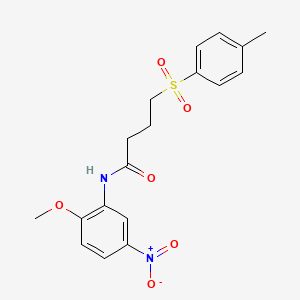

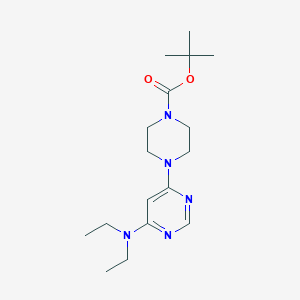

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol is a synthetic compound that belongs to the class of psychoactive substances known as designer drugs. It is also known by the names of 3-hydroxycyclobut-1-ene-1-carboxylic acid benzylamide, or commonly referred to as O-Desmethyltramadol (ODT). It is a white crystalline powder that is soluble in water and ethanol. In recent years, there has been a growing interest in the synthesis and study of this compound due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Functionalization of Cyclobutane-containing Compounds

Synthetic Approaches to Cyclobutane Derivatives : Research has demonstrated innovative synthetic methodologies for creating cyclobutane derivatives, highlighting their potential in medicinal chemistry and material science. For instance, the synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers was achieved through a convergent approach, showcasing the utility of cyclobutane as a core structural motif in complex molecular architectures (Gutiérrez-Abad, Illa, & Ortuño, 2010). Similarly, the metal-free [2+2] cycloaddition combined with a radical 1,4-addition process provided a green and practical route to functionalized cyclobuta[a]naphthalen-4-ols, demonstrating over 50 examples with excellent diastereoselectivity and yields (Liu et al., 2017).

Innovative Cyclobutane Utilizations : The exploration of cyclobutane rings has led to the discovery of unique chemical properties and reactions. For example, the synthesis of air-tolerant 1-amino-1,3-diphosphacyclobutane-2,4-diyls showcased cyclobutane's role in developing compounds with high electron-donating properties and low HOMO-LUMO gaps, relevant for materials science (Ito et al., 2017).

Cyclobutane in Organic Synthesis and Material Science

Cyclobutane in Organic Synthesis : The chemical reactivity of cyclobutane derivatives, such as their participation in cycloaddition reactions, has been a subject of interest. The synthesis of 3-benzyl-1,3-thiazolidines via [2+3]-cycloaddition of sonochemically generated azomethine ylides with thiocarbonyl compounds is a notable example, highlighting cyclobutane's versatility in synthesizing heterocyclic compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

Cyclobutane in Material Science : The structural features of cyclobutane, such as its ring strain and unique bonding environment, enable the development of materials with specific properties. The creation of compounds like tris(benzocyclobutadieno)benzene, showcasing cyclobutane's potential in creating bond-fixed structures with applications in organic electronics and photovoltaics, illustrates this potential (Diercks & Vollhardt, 1986).

properties

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15(8-4-9-15)14-7-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDIGJBIGMFBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2CCN(C2)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

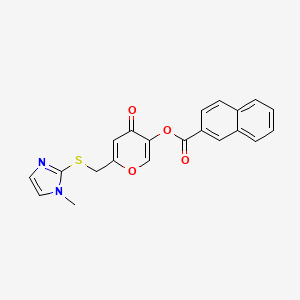

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)

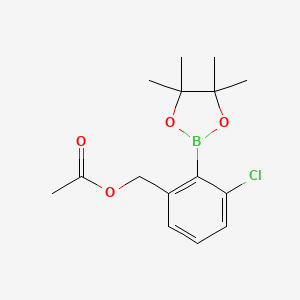

![4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2822861.png)

![N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2822862.png)